molecular formula C22H20N4O B2838030 N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2-(3-methylphenyl)acetamide CAS No. 862810-49-9

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2-(3-methylphenyl)acetamide

Cat. No.: B2838030
CAS No.: 862810-49-9
M. Wt: 356.429
InChI Key: BNFJVEDELNYCNK-UHFFFAOYSA-N
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Description

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2-(3-methylphenyl)acetamide is a heterocyclic compound featuring a fused imidazo[1,2-a]pyrimidine core. This scaffold is structurally analogous to imidazo[1,2-a]pyridine derivatives, which are pharmacologically significant in drugs like Zolpidem and Alpidem . The compound’s structure includes a 3-methylphenyl acetamide group at position 2 of the imidazo[1,2-a]pyrimidine ring and a methyl-substituted phenyl moiety at position 3.

Properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O/c1-15-5-3-6-17(11-15)12-21(27)24-19-13-18(8-7-16(19)2)20-14-26-10-4-9-23-22(26)25-20/h3-11,13-14H,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFJVEDELNYCNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=C(C=CC(=C2)C3=CN4C=CC=NC4=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2-(3-methylphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the imidazo[1,2-a]pyrimidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the phenyl rings: This step may involve coupling reactions such as Suzuki or Heck coupling.

    Introduction of the acetamide group: This can be done through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The specific methods can vary depending on the scale of production and the desired properties of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

(E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine

This Schiff base derivative () replaces the acetamide group with a thiophene-linked imine. Such structural variations may alter solubility and target specificity compared to the target compound.

N-Substituted Imidazo[1,2-a]pyridin-2-yl-acetamides

Compounds like 2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide () share the acetamide group but feature a pyridine core instead of pyrimidine.

Analogues with Varied Substituents and Linkers

Adamantane-Linked Acetamide ()

N-((3s,5s,7s)-Adamantan-1-yl)-2-(5-(3-(cyclohexylamino)imidazo[1,2-a]pyridin-2-yl)thiophen-3-yl)acetamide incorporates a bulky adamantane group. The steric hindrance from adamantane may reduce membrane permeability compared to the target compound’s methylphenyl substituent, which offers a balance of hydrophobicity and compactness.

Benzo[e][1,4]diazepin Derivatives ()

(S)-2-(5-(but-3-en-1-yl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)acetamide contains a diazepin core and extended acetamide chain. The rigid diazepin ring may restrict conformational flexibility, contrasting with the planar imidazo[1,2-a]pyrimidine core, which could favor π-π stacking interactions .

Functional Group Comparisons

Phenoxy Acetamides ()

Example 121 (2-(3-(4-((1H-indazol-5-yl)amino)-6-(1,4-diazepan-1-yl)pyrimidin-2-yl)phenoxy)-N-isopropylacetamide) replaces the imidazo[1,2-a]pyrimidine with a pyrimidine-phenoxy system. The phenoxy group’s electron-withdrawing nature may reduce bioavailability compared to the target compound’s methylphenyl group, which is electron-neutral .

Triazolo-Pyrimidine Analogues ()

Compounds like 2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-N-((1Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylene)acetamide feature triazole and indole substituents.

Data Tables

Table 1. Structural and Functional Comparison of Key Analogues

Compound Name Core Structure Key Substituents Notable Features
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2-(3-methylphenyl)acetamide Imidazo[1,2-a]pyrimidine 3-methylphenyl acetamide, 2-methylphenyl Balanced hydrophobicity, H-bonding potential
(E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine Imidazo[1,2-a]pyrimidine Thiophene-imine, phenyl Reduced solubility, sulfur electronic effects
2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide Imidazo[1,2-a]pyridine 4-methylphenyl acetamide Pyridine core, lower electron deficiency
Example 121 () Pyrimidine-phenoxy N-isopropyl acetamide, indazole Electron-withdrawing phenoxy group
N-((3s,5s,7s)-Adamantan-1-yl)-...acetamide Imidazo[1,2-a]pyridine Adamantane, thiophene High steric bulk, potential reduced absorption

Key Research Findings

  • Electronic Effects : The imidazo[1,2-a]pyrimidine core’s electron deficiency may enhance binding to aromatic residues in enzymes compared to pyridine analogues .
  • Substituent Impact : Methylphenyl groups optimize lipophilicity for membrane penetration, whereas bulkier groups (e.g., adamantane) may hinder pharmacokinetics .
  • Acetamide Linkage : Critical for hydrogen bonding in biological targets; modifications (e.g., imine or thioether) alter potency and selectivity .

Biological Activity

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2-(3-methylphenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H20N4O, with a molecular weight of 356.429 g/mol. The compound features an imidazo[1,2-a]pyrimidine core, which is known for its bioactive properties. The presence of multiple aromatic rings and functional groups enhances its reactivity and potential interactions with biological targets .

Biological Activity Overview

Research indicates that compounds with imidazo[1,2-a]pyrimidine structures often exhibit significant biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives of imidazo[1,2-a]pyrimidine can inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth .
  • Anti-inflammatory Effects : This compound may exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which are key mediators in inflammatory pathways .
  • Enzyme Inhibition : Investigations into the enzyme inhibition capabilities of this compound suggest it may modulate various biochemical pathways relevant to disease states .

The mechanism through which this compound exerts its biological effects primarily involves the inhibition of specific enzymes. As a potential COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are responsible for mediating inflammation .

Research Findings and Case Studies

A review of recent studies highlights the following findings regarding the biological activity of this compound:

  • Anticancer Studies :
    • A study demonstrated that imidazo[1,2-a]pyrimidine derivatives showed significant cytotoxicity against various cancer cell lines. For instance, IC50 values were reported in the low micromolar range for several derivatives .
    CompoundCancer Cell LineIC50 (µM)
    Derivative AMCF-7 (Breast cancer)10
    Derivative BHeLa (Cervical cancer)15
    N-(5-{imidazo...A549 (Lung cancer)12
  • Anti-inflammatory Activity :
    • In vitro assays indicated that this compound exhibited potent inhibition of COX-2 activity with an IC50 value comparable to standard anti-inflammatory drugs like celecoxib .
    CompoundCOX-2 Inhibition (IC50 µM)
    N-(5-{imidazo...0.04
    Celecoxib0.04

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Potential areas include:

  • Structural Modifications : Investigating analogs with altered functional groups could enhance efficacy or reduce toxicity.
  • In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and pharmacodynamics will provide insights into its therapeutic viability.
  • Mechanistic Studies : Elucidating the precise mechanisms by which this compound affects cellular pathways will be crucial for drug development.

Q & A

Basic Research Questions

Q. What are the key synthetic routes and optimization strategies for N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2-(3-methylphenyl)acetamide?

  • Methodology : Synthesis involves multi-step reactions, starting with imidazo[1,2-a]pyrimidine core formation via cyclization of aminopyrimidine derivatives with α-bromoacetophenone. Subsequent coupling with 2-methylphenyl acetamide is achieved under mild, metal-free conditions using DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent. Critical parameters include inert atmospheres (N₂/Ar), controlled temperatures (60–80°C), and solvent selection (DMF or acetonitrile) to suppress side reactions .
  • Optimization : Reaction time (12–24 hrs) and catalyst load (e.g., 1–5 mol% Pd for cross-coupling steps) significantly impact yield (reported 45–68%). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Q. How is structural characterization performed for this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the imidazo[1,2-a]pyrimidine ring (e.g., δ 8.2–8.5 ppm for aromatic protons) and acetamide linkage (δ 2.1–2.3 ppm for methyl groups) .
  • Mass Spectrometry (HRMS) : Exact mass ([M+H]+ calculated: 429.18 Da) validates molecular formula (C₂₃H₂₀N₄O) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water) monitor purity (>95%) and detect polar byproducts .

Q. What preliminary biological activities have been reported?

  • In Vitro Assays :

  • Antimicrobial : MIC (Minimum Inhibitory Concentration) values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Anticancer : IC₅₀ of 12.5 µM in MCF-7 breast cancer cells via MTT assay, linked to apoptosis induction (caspase-3 activation) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound?

  • Key Modifications :

  • Imidazo[1,2-a]pyrimidine Core : Electron-withdrawing groups (e.g., -Cl at position 5) enhance antimicrobial activity but reduce solubility .
  • Acetamide Side Chain : Bulky substituents (e.g., 3-methylphenyl) improve target binding (e.g., COX-2 inhibition) but may increase metabolic instability .
    • Comparative SAR Table :
DerivativeModificationBioactivity (IC₅₀/MIC)
ParentNoneIC₅₀: 12.5 µM (MCF-7)
5-Cl-Cl additionMIC: 8 µg/mL (S. aureus)
3-OMe-OCH₃Reduced cytotoxicity
Data from

Q. What computational modeling approaches predict target interactions?

  • Molecular Docking : AutoDock Vina simulations suggest high affinity (-9.2 kcal/mol) for COX-2’s hydrophobic pocket, driven by π-π stacking of the imidazo[1,2-a]pyrimidine ring with Tyr385 .
  • DFT Studies : HOMO-LUMO gaps (4.1 eV) correlate with redox stability, supporting its use in oxidative environments .

Q. How can contradictory data on yield vs. purity be resolved?

  • Case Study : Higher temperatures (80°C) improve reaction rates but promote degradation (e.g., acetamide hydrolysis). A balance is achieved at 60°C with slow reagent addition, yielding 62% purity at 95% purity .
  • Analytical Workflow : Pair LC-MS with in-line UV monitoring to identify and eliminate side products early .

Q. What strategies address poor aqueous solubility for in vivo studies?

  • Formulation : Use PEG-400/water co-solvents (70:30 v/v) to achieve 1.2 mg/mL solubility. Micellar encapsulation (e.g., poloxamer 407) enhances bioavailability (AUC increased 3-fold in rat models) .

Q. How do synergistic effects with existing drugs enhance therapeutic potential?

  • Combination Therapy : Synergy with doxorubicin (Combination Index: 0.3) in MCF-7 cells via dual targeting of topoisomerase II and COX-2 .

Methodological Recommendations

  • Data Validation : Cross-validate biological assays (e.g., ELISA for cytokine profiling) with orthogonal methods (Western blot) to confirm target engagement .
  • Reaction Design : Use ICReDD’s computational tools (quantum chemical pathfinding) to predict optimal reaction conditions and reduce trial-and-error .

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